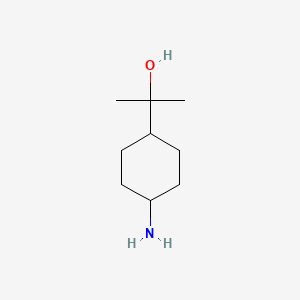

2-(trans-4-Aminocyclohexyl)propan-2-ol

CAS No.: 899806-45-2

Cat. No.: VC3380201

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899806-45-2 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-(4-aminocyclohexyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 |

| Standard InChI Key | IUGMKNUWVITXNR-UHFFFAOYSA-N |

| SMILES | CC(C)(C1CCC(CC1)N)O |

| Canonical SMILES | CC(C)(C1CCC(CC1)N)O |

Introduction

This comprehensive identification profile ensures accurate recognition of the compound in scientific literature and commercial contexts. The slight variations in reported molecular weight (157.25 vs. 157.26) represent typical rounding differences between sources rather than substantive discrepancies .

Structural Characteristics and Physical Properties

Molecular Structure

2-(trans-4-Aminocyclohexyl)propan-2-ol possesses a distinctive molecular structure that combines a cyclohexane ring with strategically positioned functional groups. The cyclohexane ring serves as the core scaffold, with an amino group (-NH₂) positioned at the 4-carbon of the ring. The propan-2-ol group (also known as isopropanol group) is attached to the 1-position of the cyclohexane ring .

The "trans" designation in the compound's name specifically refers to the stereochemical arrangement of the amino and propan-2-ol groups on the cyclohexane ring, positioning them on opposite sides of the ring plane. This stereochemical specificity is crucial for the compound's biological activity and pharmaceutical applications .

Physical Properties

As a white solid organic compound, 2-(trans-4-Aminocyclohexyl)propan-2-ol demonstrates physical properties consistent with its molecular structure and functional groups. While comprehensive physical property data is limited in the available sources, the following properties can be inferred from its structure and related compounds:

-

LogP (Partition Coefficient): 1.97510, indicating moderate lipophilicity

-

Polar Surface Area: 46.25000, suggesting moderate membrane permeability

The moderate lipophilicity (LogP value) makes it suitable for pharmaceutical applications, as it balances water solubility with membrane permeability - essential characteristics for drug development .

Synthesis and Production Methods

Synthetic Challenges

The synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol presents notable challenges, particularly regarding stereoselectivity. The non-stereoselective nature of many chemical preparation methods for similar amino alcohols necessitates additional resolution steps. As noted in related research, this often involves:

"...resolution of the obtained racemate performed via crystallization in 50% sodium hydroxide solution upon cooling to -10°C in order to allow the trans-isomer to crystallize out."

Purification Considerations

The isolation and purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol and related intermediates present significant challenges, particularly when scaling up production processes. As noted in relevant research:

"One has to address challenges of the isolation and purification of intermediate products as well. For example, a number of processes seeks to purify acetaminophen and p-aminophenol."

These purification challenges likely contribute to the commercial availability of the compound primarily in research quantities rather than bulk industrial volumes .

Applications and Significance

Pharmaceutical Intermediates

The primary significance of 2-(trans-4-Aminocyclohexyl)propan-2-ol lies in its role as a pharmaceutical intermediate. It serves as a key component in the synthesis pathway of specific anticancer compounds:

"2-(trans-4-Aminocyclohexyl)propan-2-ol is a pharmaceutical intermediate component for the synthesis of PIM Kinase Inhibitor TP-3654, which is an orally available second-generation PIM Kinase Inhibitor."

This application highlights the compound's importance in medicinal chemistry and drug development processes, particularly in oncology research .

PIM Kinase Inhibition

The compound's most notable application is in the development of TP-3654, described as:

"...an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase, with potential anti-tumour activity."

PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and metabolism. Overexpression of PIM kinases has been observed in various hematological malignancies and solid tumors, making them attractive targets for anticancer therapy. The development of selective PIM kinase inhibitors represents an important direction in targeted cancer treatment .

Research and Development Applications

Beyond its specific role in PIM kinase inhibitor synthesis, 2-(trans-4-Aminocyclohexyl)propan-2-ol serves broader purposes in research settings:

"2-(trans-4-Aminocyclohexyl)propan-2-ol can be used as organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process."

This versatility makes it valuable for medicinal chemistry exploration and the development of novel therapeutic compounds beyond its current known applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume